(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride

CNS medicinal chemistry asymmetric synthesis enantiomeric differentiation

(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chiral, non‑racemic sulfonyl chloride building block featuring a pyrrolidine ring simultaneously substituted at N1 with a reactive –SO₂Cl group and at C2 with a stereogenic –CF₃ centre. The (S) absolute configuration (CAS 1310732‑44‑5) distinguishes it from the (R)‑enantiomer (CAS 1389310‑08‑0) and from the racemic 2‑trifluoromethylpyrrolidine‑1‑sulfonyl chloride [REFS‑1].

Molecular Formula C5H7ClF3NO2S
Molecular Weight 237.63 g/mol
CAS No. 1310732-44-5
Cat. No. B12844085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride
CAS1310732-44-5
Molecular FormulaC5H7ClF3NO2S
Molecular Weight237.63 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2/t4-/m0/s1
InChIKeyVFJOXJIZMPYFSB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride (CAS 1310732-44-5) – A Chiral Sulfonyl Chloride Building Block for Enantioselective Synthesis


(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chiral, non‑racemic sulfonyl chloride building block featuring a pyrrolidine ring simultaneously substituted at N1 with a reactive –SO₂Cl group and at C2 with a stereogenic –CF₃ centre. The (S) absolute configuration (CAS 1310732‑44‑5) distinguishes it from the (R)‑enantiomer (CAS 1389310‑08‑0) and from the racemic 2‑trifluoromethylpyrrolidine‑1‑sulfonyl chloride [REFS‑1]. With a molecular formula of C₅H₇ClF₃NO₂S and a molecular weight of 237.63 g mol⁻¹ [REFS‑2], this compound is employed as a key intermediate for introducing a defined chiral pyrrolidine‑sulfonamide motif into drug candidates and agrochemical leads.

Chiral (S)-sulfonyl chloride for enantioselective synthesis
Pre-activated –SO₂Cl enables single-step sulfonamide library construction
Computed logP/TPSA profile supports CNS program candidate design

Why Generic Substitution or Racemic Mixtures Cannot Replace (S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride in Target Synthesis


The sulfonamide group derived from this compound is both a hydrogen‑bond acceptor and a donor in its secondary form, while the C2 –CF₃ group profoundly modulates basicity, lipophilicity and metabolic stability [REFS‑1]. Exchanging the (S)‑enantiomer for the (R)‑enantiomer or the racemate generates a diastereomeric or enantiomeric product mixture that can exhibit different target‑binding geometry, pharmacokinetics, or toxicity [REFS‑2]. Replacing the pyrrolidine‑sulfonamide scaffold with an open‑chain analogue or a different heterocyclic sulfonamide forfeits the well‑documented pseudorotational conformational profile of the pyrrolidine ring that enhances three‑dimensional coverage of biological targets, a property that has been explicitly linked to the scaffold’s success in FDA‑approved drugs [REFS‑3].

(S)-Enantiomer Attributes
Defined (S) stereochemistry with –CF₃ at C2
Pyrrolidine pseudorotational profile for 3D target coverage
Reactive sulfonyl chloride for direct derivatisation
Substitution Consequences
Racemate or (R)-enantiomer may introduce diastereomeric products and alter target-binding geometry
Open-chain sulfonamide analogues lose pyrrolidine conformational benefit, potentially reducing biological coverage
Achiral sulfonyl chlorides cannot install stereochemical information; require additional resolution steps

Quantitative Evidence Guide – (S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride Versus Analogues


Enantiomeric Purity Defines Biological Outcome: (S)‑ vs. (R)‑Configurational Impact

The (S)‑configured sulfonyl chloride provides the (S)‑sulfonamide downstream, which interacts distinctly with chiral biological targets compared with its (R)‑congener. In the closely related (S)‑pyrrolidine‑3‑sulfonamide series, the (S)‑enantiomer acted as a competitive inhibitor of bacterial dihydropteroate synthase (Ki not disclosed), whereas the (R)‑enantiomer showed reduced enzyme engagement, illustrating that the stereochemistry of the pyrrolidine‑sulfonamide core directly dictates pharmacodynamic potency [REFS‑1]. For the CF₃‑bearing system, VulcanChem notes that ‘the (S)‑enantiomer exhibits distinct reactivity compared to its (R)‑counterpart (CAS 1389310‑08‑0)’ due to altered steric hindrance during nucleophilic substitutions [REFS‑2].

Enantiomer‑enzyme engagement
Class-level inference
(S)-pyrrolidine-3-sulfonamide showed competitive inhibition of bacterial dihydropteroate synthase; (R)-enantiomer reduced engagement
Stereochemistry-dependent engagement reported; supports enantiomer-specific procurement
No numerical Ki disclosed; based on related sulfonamide series
CNS medicinal chemistry asymmetric synthesis enantiomeric differentiation

Physicochemical Differentiation: Computed log P and TPSA of the (S)‑Enantiomer

In silico property predictions differentiate the (S)‑enantiomer from simple pyrrolidine‑sulfonyl chlorides lacking a CF₃ substituent. For (S)‑2‑trifluoromethylpyrrolidine‑1‑sulfonyl chloride, ChemSrc reports a computed log P of 2.5154 and a topological polar surface area of 45.76 Ų [REFS‑1]. The unsubstituted pyrrolidine‑1‑sulfonyl chloride (CAS 1689‑02‑7) has a substantially lower molecular weight (169.63 g mol⁻¹) and lacks the CF₃ group, which typically reduces log P and increases basicity [REFS‑2].

Predicted lipophilicity & polarity
Cross-study comparable
Computed logP = 2.5154; TPSA = 45.76 Ų for (S)-enantiomer
Places derived sulfonamides in favourable CNS drug-like space
Computational prediction; experimental confirmation recommended
log P topological polar surface area drug‑likeness prediction

Dual‑Function Electrophile: Sulfonylation Combined with Enantioselective Chlorination Potential

The –SO₂Cl group in the compound parallels the reactivity of trifluoromethanesulfonyl chloride (CF₃SO₂Cl), a reagent whose electrophilic chlorination capability is exclusive and has been exploited for enantioselective chlorination [REFS‑1]. By embedding the sulfonyl chloride directly onto a chiral pyrrolidine scaffold, (S)-2‑trifluoromethylpyrrolidine‑1‑sulfonyl chloride enables sequential or simultaneous sulfonylation and diastereoselective chlorination in a single synthetic operation, a transformation that cannot be replicated with CF₃SO₂Cl alone or with achiral sulfonyl chlorides such as pyrrolidine‑1‑sulfonyl chloride [REFS‑2].

Dual electrophilic reactivity
Class-level inference
Chiral sulfonyl chloride enables sequential sulfonylation and diastereoselective chlorination; cannot be replicated with CF₃SO₂Cl or achiral pyrrolidine‑sulfonyl chlorides alone
Supports one‑pot dual functionalization strategies
Qualitative class comparison; no ee data reported
enantioselective chlorination sulfonylation CF3SO2Cl chemistry

Scaffold Versatility: Pyrrolidine‑Sulfonamide Motif in Aspartic Protease Inhibitor Optimisation

Pyrrolidine‑based sulfonamides have been systematically evolved as aspartic protease inhibitors. Starting from a lead 3,4‑bis‑N‑alkylsulfonamide‑pyrrolidine that displayed a Ki of 2.2 µM against HIV‑1 protease, iterative structure‑based design delivered a final inhibitor with Ki = 74 nM (a 30‑fold improvement) [REFS‑1]. Although the exact (S)‑2‑CF₃‑sulfonyl chloride was not the starting material in this campaign, the study validates the pyrrolidine‑sulfonamide core as a tunable warhead and provides a quantitative precedent for the gains achievable when the sulfonamide substituent is optimized.

Scaffold tunability (HIV‑1 Pr)
Class-level inference
Pyrrolidine‑sulfonamide HIV‑1 protease Ki improved 30‑fold: 2.2 µM → 74 nM through substituent engineering
Demonstrates scaffold responsiveness to modification; supports lead optimisation use
Direct testing of (S)-2-CF₃ derivative not reported
HIV protease aspartic protease inhibitors sulfonamide scaffold

Comparative Availability and Purity of Enantiopure Versus Racemic Forms

Commercial listings indicate that the (S)-enantiomer (CAS 1310732‑44‑5) is offered as a single, defined stereoisomer, whereas the racemic 2‑trifluoromethylpyrrolidine‑1‑sulfonyl chloride (CAS 1389314‑96‑8) is often available at ≥95% purity [REFS‑1][REFS‑2]. For asymmetric synthesis applications that require a diastereomeric excess >99%, the racemate requires an additional chiral resolution step, adding cost and reducing overall yield. The (R)-enantiomer (CAS 1389310‑08‑0) is also commercially listed, but its supply chain is distinct; choosing the correct enantiomer at the procurement stage avoids costly in‑house separation [REFS‑3].

Enantiopure vs. racemic supply
Direct head-to-head
(S)-enantiomer ~100% ee, purity ≥97%; racemate 0% ee, purity ≥95%
Procurement of enantiopure form avoids chiral resolution step and yield loss
enantiopure supply racemic mixture purity specification

Synthetic Tractability: Direct Conversion to Diverse Sulfonamide Libraries

The –SO₂Cl group of (S)-2‑trifluoromethylpyrrolidine‑1‑sulfonyl chloride reacts rapidly with primary and secondary amines under mild basic conditions (e.g., pyridine, 0–25 °C) to form stable sulfonamides in high yield [REFS‑1]. In analogous systems, sulfonylation yields typically exceed 70–90% for a wide range of amine nucleophiles [REFS‑2]. This reactivity profile permits the construction of enantiopure sulfonamide libraries in a single step, a logistical advantage over multi‑step routes that start from the corresponding sulfonic acid or sulfonamide which require activation.

Sulfonamide synthesis efficiency
Class-level inference
Expected >70–90% sulfonylation yield vs. 50–70% via sulfonic acid activation route
Reported higher yields and step reduction benefit library synthesis
Yields based on analogous pyrrolidine‑sulfonyl chlorides
sulfonamide library parallel synthesis medicinal chemistry

High‑Value Application Scenarios for (S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride


Enantiopure CNS‑Penetrant Sulfonamide Libraries

The computed log P of 2.52 and TPSA of 45.8 Ų position the derived sulfonamides in the favourable CNS MPO (Multi‑Parameter Optimization) space [REFS‑1]. Medicinal chemistry teams pursuing neurological targets can use the (S)‑sulfonyl chloride to generate focused libraries of pyrrolidine‑sulfonamides that retain the chiral CF₃‑bearing scaffold, directly probing the impact of the amine substituent on target engagement and brain penetration.

Asymmetric Synthesis of HIV‑Protease Inhibitor Leads

Based on the demonstrated evolution of pyrrolidine‑sulfonamide HIV‑protease inhibitors from Ki = 2.2 µM to 74 nM [REFS‑2], (S)-2‑trifluoromethylpyrrolidine‑1‑sulfonyl chloride can serve as a chiral starting material for the next generation of aspartic protease inhibitors. Its enantiopure nature ensures that the correct stereochemistry is installed from the outset, avoiding the 50% yield loss inherent to resolution of a racemic intermediate.

One‑Pot Sequential Sulfonylation/Chlorination for Complex Heterocycles

Leveraging the dual reactivity of the –SO₂Cl group, process chemists can exploit its electrophilic chlorination capability, a feature exclusive to sulfonyl chlorides [REFS‑3], together with sulfonamide formation in a single reaction vessel. This one‑pot procedure is especially valuable for constructing chloro‑sulfonamide‑pyrrolidine intermediates that are further elaborated by cross‑coupling, reducing unit operations and solvent waste.

Agrochemical Lead Diversification with Enhanced Metabolic Stability

The CF₃ group is a well‑established bioisostere that enhances metabolic stability, and the pyrrolidine‑sulfonamide motif is widely used in agrochemical design [REFS‑1][REFS‑4]. Procurement of the (S)‑enantiomer facilitates the synthesis of chiral, non‑racemic agrochemical candidates that may exhibit differential activity against target pests versus beneficial organisms, a regulatory advantage supported by the growing emphasis on stereospecific active ingredients.

Application
Selection Property
Validation Focus
CNS‑focused sulfonamide libraries
Computed logP/TPSA profile compatible with CNS drug-like space
Experimental logP and permeability assessment
HIV protease inhibitor lead optimisation
Enantiopure (S)-pyrrolidine‑sulfonamide scaffold with demonstrated tunability
Stereochemistry‑dependent enzyme inhibition assays
One‑pot dual sulfonylation/chlorination
Chiral sulfonyl chloride with electrophilic chlorination reactivity
Diastereoselectivity and sequence optimisation
Chiral agrochemical lead generation
CF₃‑pyrrolidine motif for metabolic stabilisation
Stereospecific activity and metabolic profiling
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